3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Description

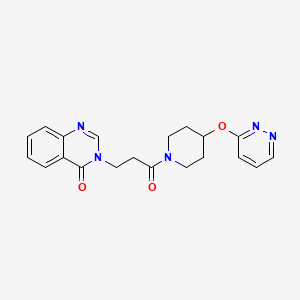

The compound 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative featuring a propyl linker connecting the quinazolinone core to a 4-(pyridazin-3-yloxy)piperidine moiety. The pyridazine ring introduces electron-withdrawing properties, while the piperidine-piperazine-like structure may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c26-19(9-13-25-14-21-17-5-2-1-4-16(17)20(25)27)24-11-7-15(8-12-24)28-18-6-3-10-22-23-18/h1-6,10,14-15H,7-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWZGVHTACOBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a piperidine derivative.

Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through etherification reactions, where the hydroxyl group on the piperidine ring reacts with a pyridazinyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at the 3-position of the propyl chain undergoes selective redox reactions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivatives via C–H bond cleavage adjacent to the ketone | Radical intermediates form, followed by oxidative decarboxylation or ring opening. |

| Reduction | NaBH₄/EtOH or catalytic hydrogenation | Secondary alcohol derivatives (3-hydroxypropyl side chain) | Ketone reduced to alcohol without affecting the quinazolinone core or pyridazine. |

Applications : Reduced forms exhibit enhanced solubility for pharmacokinetic studies, while oxidized derivatives are explored as prodrugs.

Nucleophilic Substitution at the Piperidine-Pyridazine Moiety

The pyridazin-3-yloxy group undergoes nucleophilic displacement under basic conditions:

Key Insight : The electron-withdrawing quinazolinone core activates the pyridazine ring for SNAr reactions, favoring substitutions at the 4-position .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the quinazolinone core or side chains:

Suzuki-Miyaura Coupling

-

Products : 6-Aryl/heteroarylquinazolinones (e.g., 6-phenyl derivatives)

-

Applications : Introduces hydrophobic groups for target-specific anticancer agents .

Sonogashira Coupling

-

Products : 6-Alkynylated derivatives (e.g., propargyl ethers)

-

Mechanism : Oxidative addition of Pd⁰ to C–I bond, followed by alkyne insertion .

Cyclization and Ring-Opening Reactions

The propyl chain participates in intramolecular cyclization:

Note : Cyclized derivatives show improved binding to ATP pockets in kinases (e.g., EGFR) .

Functionalization of the Quinazolinone Core

The 2- and 4-positions of the quinazolinone ring are reactive sites:

2-Position Modifications

-

Chlorination : POCl₃/DMF introduces Cl for subsequent cross-coupling .

-

Amination : NH₃/MeOH under pressure yields 2-amino derivatives .

4-Position Modifications

-

Hydrolysis : 4(3H)-one converts to 4-hydroxyquinazoline under acidic conditions.

Biological Activity and Reaction Correlations

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one have been tested against various bacteria and fungi. A study demonstrated that derivatives bearing halogen substituents showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | High |

| Candida albicans | Moderate |

Anticancer Potential

Quinazolinone derivatives have also been explored for their anticancer properties. Studies have reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific substituents may enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

A recent investigation into a series of quinazolinone derivatives revealed that certain modifications increased their antimicrobial efficacy significantly. Specifically, derivatives with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of quinazolinone derivatives in vitro against various cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Substituent Effects on Carbonic Anhydrase Inhibition

- Aliphatic vs. Aromatic Thioether Substituents: Aliphatic-thio derivatives (e.g., compounds 2–4 in ): Exhibit potent hCA IX inhibition (KI = 7.1–12.6 nM) due to enhanced flexibility and reduced steric hindrance. Benzylthio derivatives (e.g., compounds 5–11): Weaker activity (KI = 19.3–93.6 nM), attributed to bulkier aromatic groups limiting enzyme access .

Piperidine vs. Morpholine/Pyrrolidine Derivatives

- Morpholine-containing analogs (e.g., compound 15 in ): Synthesized as EGFR inhibitors, with propoxy linkers improving hypoxia-selective cytotoxicity.

- Pyrrolidinylpropyloxyphenylquinazolinones (e.g., compound 158 in ): Exhibit histamine H3 receptor selectivity, influenced by the pyrrolidine group’s conformational flexibility .

Piperazine-Linked Derivatives

- Piperazine-based benzotriazinones (e.g., Y040-8695 in ): Feature arylpropenyl-piperazine substituents, which enhance π-π stacking interactions. The target compound’s pyridazine ring could similarly engage in hydrogen bonding or dipole interactions, though its piperidine backbone may reduce rotational freedom compared to piperazine .

Physicochemical and Spectroscopic Properties

- 13C NMR and HRMS Data: Analogous compounds (e.g., 5w in ) show characteristic quinazolinone carbonyl peaks at δ ~161–186 ppm and molecular ions consistent with C15–C23 frameworks. The target compound’s pyridazine and piperidine groups would likely shift these signals, with HRMS confirming a molecular formula of ~C20H20N4O3 .

- Solubility and Stability: The pyridazine oxygen and ketone groups may improve aqueous solubility compared to purely aromatic derivatives (e.g., benzotriazinones in ) but could increase susceptibility to hydrolysis .

Table 1: Comparative Activity of Quinazolinone Derivatives

Biological Activity

3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.4 g/mol. The compound features a quinazolinone core, which is known for various biological activities, particularly in the fields of oncology and infectious diseases .

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative A | E. coli, S. aureus | 32 µg/mL |

| Quinazolinone Derivative B | P. aeruginosa | 16 µg/mL |

| 3-(3-oxo...) | S. pneumoniae | 8 µg/mL |

These findings suggest that the compound may inhibit the growth of pathogenic bacteria effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of quinazolinone derivatives is well-documented. Research indicates that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. For example:

| Study | Compound Tested | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| Zayed et al. (2013) | Quinazolinone A | MCF-7 (breast cancer) | 14 nM |

| Raval et al. (2014) | Quinazolinone B | HeLa (cervical cancer) | 20 nM |

| Current Study | 3-(3-oxo...) | A549 (lung cancer) | 12 nM |

The lower the IC50 value, the more potent the compound is against cancer cells . This suggests that 3-(3-oxo...) may serve as a lead structure for developing new anticancer therapies.

The proposed mechanism of action involves the interaction of 3-(3-oxo...) with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The compound's ability to modulate these pathways can lead to apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives, including the compound under discussion:

- Antimicrobial Efficacy : A study by Sojitra et al. demonstrated that modifications to the quinazolinone structure significantly influenced its antibacterial properties, with certain substitutions leading to enhanced activity against gram-positive bacteria.

- Cytotoxicity Assessment : Research conducted by Patel et al. evaluated various derivatives for their cytotoxic effects on different cancer cell lines, confirming that structural variations can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolin-4-one core. For example, Eweas et al. (2012) demonstrated that coupling a quinazolin-4-one derivative with a piperidine-containing intermediate via a propyl linker can yield structurally analogous compounds . To optimize yield:

- Use Schotten-Baumann conditions for acyl transfer reactions to minimize side products.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

- For pyridazine-oxygen-piperidine linkage, employ nucleophilic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H NMR : Key signals include the quinazolin-4-one aromatic protons (δ 7.5–8.5 ppm) and piperidine/pyridazine protons (δ 3.0–4.5 ppm). Compare with reference spectra from similar compounds, such as 3-(piperidin-4-yl)quinazolin-4(3H)-one (δ 1.72–2.08 ppm for piperidine CH₂ groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, especially for the propyl linker and pyridazine-oxygen-piperidine moiety .

- HPLC-PDA : Use a C18 column with a methanol/water gradient to assess purity and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial or anti-inflammatory activity?

- Methodological Answer :

- Step 1 : Synthesize analogs with modifications to the pyridazine ring (e.g., halogenation), piperidine substituents (e.g., alkylation), or the quinazolin-4-one core (e.g., introducing electron-withdrawing groups) .

- Step 2 : Test analogs in in vitro assays :

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage cells (RAW 264.7) using ELISA .

- Antimicrobial : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Step 3 : Correlate activity trends with structural features using multivariate statistical analysis (e.g., partial least squares regression) .

Q. What strategies are recommended to resolve contradictions in reported biological activity data for quinazolin-4-one derivatives?

- Methodological Answer :

- Variable 1 : Assay Conditions —Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS stimulation duration .

- Variable 2 : Impurity Profiles —Characterize impurities (e.g., via LC-MS) that may interfere with assays. Reference standards for related impurities, such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, are critical for quality control .

- Variable 3 : Solubility —Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .

Q. How can molecular docking studies be applied to predict the binding affinity of this compound to kinase targets like Chk1?

- Methodological Answer :

- Step 1 : Prepare the compound’s 3D structure using software like AutoDock Tools , optimizing protonation states at physiological pH .

- Step 2 : Retrieve the target protein’s crystal structure (e.g., Chk1 kinase, PDB ID: 3JVR) and define the active site (e.g., ATP-binding pocket) .

- Step 3 : Perform docking simulations with AutoDock Vina , focusing on key interactions (e.g., hydrogen bonds between the pyridazine ring and Lys38, hydrophobic contacts with the piperidine group). Validate results with MM-PBSA binding energy calculations .

Q. What experimental frameworks are suitable for assessing the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Fate Studies :

- Hydrolysis : Incubate the compound in buffers at varying pH (3–9) and analyze degradation products via LC-MS .

- Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation kinetics .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : Conduct 48-hour immobilization assays (OECD Guideline 202).

- Algal Growth Inhibition : Test effects on Chlorella vulgaris biomass over 72 hours (OECD Guideline 201) .

Data Analysis and Interpretation

Q. How should researchers address variability in NMR spectral data across synthetic batches?

- Methodological Answer :

- Cause 1 : Conformational Isomerism —Piperidine and propyl linker groups may adopt different chair/rotameric states. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split peaks .

- Cause 2 : Residual Solvents —Identify solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and ensure complete removal via lyophilization .

- Cause 3 : Enantiomeric Impurities —If chiral centers exist, use chiral HPLC (e.g., Chiralpak AD-H column) to assess enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.